molecular formula C15H18ClN5O B3367364 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride CAS No. 174752-83-1

3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride

Cat. No.: B3367364
CAS No.: 174752-83-1
M. Wt: 319.79 g/mol
InChI Key: LSDOHOJVMRHFTN-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazeno group, a phenyl ring, and a pyridinium moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride typically involves multiple steps:

  • Formation of the Triazeno Group: : The initial step involves the formation of the triazeno group by reacting a suitable amine with a diazonium salt. This reaction is usually carried out under acidic conditions to stabilize the diazonium intermediate.

  • Coupling with Phenylamine: : The triazeno intermediate is then coupled with phenylamine to form the 3-(3,3-Dimethyltriazeno)phenylamine derivative. This step often requires a catalyst to facilitate the coupling reaction.

  • Introduction of the Pyridinium Moiety: : The final step involves the introduction of the pyridinium moiety through a nucleophilic substitution reaction. This is achieved by reacting the phenylamine derivative with a pyridinium salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazeno group, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the pyridinium moiety, converting it to a pyridine derivative.

  • Substitution: : The compound is also prone to nucleophilic substitution reactions, especially at the carbonyl and pyridinium positions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its reactivity and ability to form stable complexes with biological targets suggest possible uses in drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and nucleic acids. This interaction can alter the function of these biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
  • 3-(3,3-Dimethyltriazeno)phenylaminocarbonylpropylpyridinium chloride

Uniqueness

Compared to similar compounds, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylmethylpyridinium chloride is unique due to its specific substitution pattern and the presence of the methyl group on the triazeno moiety. This structural feature influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.

Properties

IUPAC Name

N-[3-(dimethylaminodiazenyl)phenyl]-2-pyridin-1-ium-1-ylacetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O.ClH/c1-19(2)18-17-14-8-6-7-13(11-14)16-15(21)12-20-9-4-3-5-10-20;/h3-11H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDOHOJVMRHFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CC=CC(=C1)NC(=O)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174752-83-1
Record name Pyridinium, 1-(2-((3-(3,3-dimethyl-1-triazenyl)phenyl)amino)-2-oxoethyl)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174752831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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